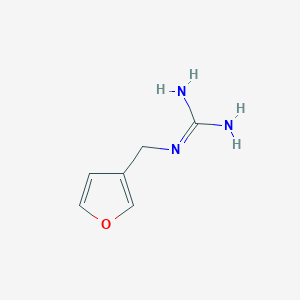
1-(3-Furylmethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Furylmethyl)guanidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a furylmethyl group attached to a guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Furylmethyl)guanidine typically involves the reaction of furylmethylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the guanidine structure . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through crystallization or distillation techniques to meet industrial standards.
化学反应分析
Types of Reactions: 1-(3-Furylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylguanidine oxides, while substitution reactions can produce various substituted guanidines .
科学研究应用
1-(3-Furylmethyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 1-(3-Furylmethyl)guanidine involves its interaction with specific molecular targets. It acts as an agonist of the nicotinic acetylcholine receptor, affecting synaptic transmission in the central nervous system. This interaction leads to the modulation of neurotransmitter release and subsequent physiological effects .
相似化合物的比较
Dinotefuran: A neonicotinoid insecticide with a similar guanidine structure.
Imidacloprid: Another neonicotinoid with a different substituent on the guanidine moiety.
Thiamethoxam: A neonicotinoid with a distinct chemical structure but similar mode of action
Uniqueness: 1-(3-Furylmethyl)guanidine is unique due to its specific furylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC 名称 |
2-(furan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H9N3O/c7-6(8)9-3-5-1-2-10-4-5/h1-2,4H,3H2,(H4,7,8,9) |
InChI 键 |
MBKJGOOHZHPPDF-UHFFFAOYSA-N |
规范 SMILES |
C1=COC=C1CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















